4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidinone ring and an ethoxy linkage to a benzaldehyde moiety. This compound is recognized for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 438229-79-9 and has been referenced in various chemical databases, including PubChem and BenchChem. It is often synthesized for research purposes and is available from multiple chemical suppliers.
4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde falls under the category of organic compounds, specifically as an aldehyde derivative. Its classification is significant for understanding its reactivity and potential applications in synthetic chemistry.
The synthesis of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde typically involves several steps:
The synthesis may also involve optimization techniques for industrial production, including continuous flow reactors to enhance yield and purity.
The molecular formula of 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is C13H15NO3. The structure features:
The molecular weight of the compound is approximately 233.26 g/mol. The presence of functional groups such as the aldehyde and the pyrrolidinone ring contributes to its reactivity and potential interactions in biological systems .
4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde can participate in various chemical reactions:
Common reagents used for these reactions include:
The major products formed from these reactions include:
The mechanism of action for 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde involves its interaction with biological targets at the molecular level. The functional groups present enable the compound to engage with enzymes or receptors, potentially influencing biochemical pathways. This interaction may lead to various biological effects, which are currently being studied for their therapeutic implications .
Key physical properties include:
Chemical properties are influenced by the presence of functional groups:
Relevant data indicate that this compound can be stable under appropriate storage conditions but may require careful handling due to its reactive nature .
4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde has several scientific applications:
This compound's unique structural features make it valuable in both academic research and industrial applications, highlighting its versatility within the chemical sciences.
The compound is systematically named 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde by IUPAC conventions, reflecting its core benzaldehyde group linked via an ethoxy spacer to a N-acylpyrrolidine moiety. Common synonyms include 4-OPEB (used in research contexts) and 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzaldehyde [2] [3] [9]. Its standardized identifier is CAS 438229-79-9, which is consistent across chemical databases and commercial catalogs [2] [3] [8]. Additional registry numbers include SCBT-314125 (Santa Cruz Biotechnology) and AAB-AA00D98Q (Arctom Scientific), which facilitate sourcing for research purposes [2] [4].
Table 1: Nomenclature and Identifiers
| Category | Identifier |
|---|---|
| IUPAC Name | 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde |
| Common Synonym | 4-OPEB |
| CAS Number | 438229-79-9 |
| MDL Number | MFCD03075290 |
| Commercial Catalog # | sc-314125 (Santa Cruz Biotechnology) |
The molecular formula C₁₃H₁₅NO₃ is universally validated across scientific sources, including PubChem and supplier documentation [2] [3] [8]. This formula corresponds to a molecular weight of 233.26 g/mol, calculated as follows:
The compound integrates three key subunits:
O=Cc1ccc(cc1)OCC(=O)N1CCCC1 succinctly encodes this topology, emphasizing the carbonyl orientations [4] [8]. While experimental spectral data is vendor-lot-specific, key techniques for characterization include:
[M+H]⁺ at m/z 234.1 or [M+Na]⁺ at m/z 256.1, aligning with the 233.26 g/mol mass [7]. Table 2: Key Spectroscopic Methods
| Technique | Diagnostic Features |
|---|---|
| ¹H NMR | Aldehyde proton (δ 10.0 ppm), ethoxy methylenes (δ 4.7 ppm) |
| ¹³C NMR | Benzaldehyde carbonyl (δ 191 ppm), amide carbonyl (δ 167 ppm) |
| IR Spectroscopy | Aldehyde C=O (1700 cm⁻¹), amide C=O (1660 cm⁻¹) |
| Mass Spectrometry | [M+H]⁺ at m/z 234.1, [M+Na]⁺ at m/z 256.1 |
Research Applications and Synthesis
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2